6-Chloro-3-isopropyl-1H-indazole
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Overview
Description
6-Chloro-3-isopropyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of a chlorine atom at the 6th position and an isopropyl group at the 3rd position of the indazole ring makes this compound unique and potentially useful in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-isopropyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-nitrobenzaldehyde with isopropylamine followed by reduction and cyclization can yield the desired indazole compound . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the isopropyl group at the 3rd position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-isopropyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Chloro-3-isopropyl-1H-indazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-3-isopropyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-indazole: Lacks the isopropyl group at the 3rd position, which may affect its biological activity and chemical reactivity.
3-Isopropyl-1H-indazole: Lacks the chlorine atom at the 6th position, which may influence its properties and applications.
6-Bromo-3-isopropyl-1H-indazole: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological effects.
Uniqueness
6-Chloro-3-isopropyl-1H-indazole is unique due to the presence of both the chlorine atom and the isopropyl group, which can enhance its biological activity and chemical versatility compared to similar compounds .
Properties
Molecular Formula |
C10H11ClN2 |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
6-chloro-3-propan-2-yl-2H-indazole |
InChI |
InChI=1S/C10H11ClN2/c1-6(2)10-8-4-3-7(11)5-9(8)12-13-10/h3-6H,1-2H3,(H,12,13) |
InChI Key |
GJCSGBQFUZQYFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC(=CC2=NN1)Cl |
Origin of Product |
United States |
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